Carbazole, 9-(2-(dimethylamino)ethyl)-
Description
Carbazole, 9-(2-(dimethylamino)ethyl)- (CAS 6871-80-3) is a nitrogen-containing heterocyclic compound featuring a carbazole core substituted at the 9-position with a 2-(dimethylamino)ethyl group. Carbazole derivatives are widely studied for their optoelectronic, medicinal, and catalytic properties. The dimethylaminoethyl side chain may improve pharmacokinetic profiles by increasing hydrophilicity and enabling interactions with biological targets such as enzymes or DNA topoisomerases .
Properties
CAS No. |
7384-02-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-carbazol-9-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H18N2/c1-17(2)11-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3 |
InChI Key |
PMWWYUOBIQPGJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Table 1: Comparative Analysis of Carbazole Derivatives
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylaminoethyl group in the target compound improves water solubility compared to alkyl or halogenated derivatives (e.g., 9-(4-bromobutyl)-carbazole) .
- Metabolic Stability: CBL0174 (dimethylaminopropyl) showed slower hepatic metabolism than CBL0137 (isopropylaminoethyl), suggesting chain length impacts metabolic pathways .
- Synthetic Accessibility: Bromoethyl or bromobutyl precursors (e.g., 9-(2-bromoethyl)-carbazole) are common intermediates for introducing aminoalkyl groups via nucleophilic substitution .
Mechanistic Insights
- Topoisomerase II Inhibition: Aminoalkyl-substituted carbazoles, including the target compound, likely intercalate DNA or stabilize Topo II-DNA complexes. Compound 56’s fused-ring system enhances this interaction, yielding superior potency .
- Antiproliferative Effects: Saturnino et al.’s compound 10 demonstrates that combining carbazole with charged groups (e.g., quaternary ammonium) enhances cytotoxicity via caspase activation .
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